N'-(4-hydroxybenzylidene)-2-(4-methoxyanilino)butanohydrazide
Description
N'-(4-Hydroxybenzylidene)-2-(4-methoxyanilino)butanohydrazide is a Schiff base derivative characterized by a butanohydrazide backbone, a 4-hydroxybenzylidene moiety, and a 4-methoxyanilino substituent. This compound belongs to the hydrazide-hydrazone class, known for their diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-methoxyanilino)butanamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-17(20-14-6-10-16(24-2)11-7-14)18(23)21-19-12-13-4-8-15(22)9-5-13/h4-12,17,20,22H,3H2,1-2H3,(H,21,23)/b19-12+ |
InChI Key |
RJBBXNKPPYCPIT-XDHOZWIPSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The azomethine group (C=N) can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The presence of hydroxyl and methoxy groups allows for hydrogen bonding and other interactions with biological molecules, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related hydrazide derivatives, highlighting substituent effects on melting points, solubility, and spectral features:
Key Observations:
- Melting Points: The presence of hydroxyl groups (e.g., 4-hydroxybenzylidene in ) correlates with higher melting points (>250°C) due to enhanced intermolecular hydrogen bonding.
- Spectral Features: The 4-methoxy group in the target compound and ’s derivative induces distinct downfield shifts in NMR (e.g., δ7.90 for aromatic protons) . Nitro or pyridyl substituents () alter electronic environments, affecting IR stretching frequencies (e.g., C=N at ~1600 cm⁻¹) .
Computational and Crystallographic Insights
- Similar interactions are plausible for the target compound’s 4-hydroxy and 4-methoxy groups .
- Crystallography: confirms the E-configuration of azomethine bonds in Schiff bases, a feature critical for bioactivity .
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